3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a methoxy group. Indole derivatives are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to improve reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like Lewis acids.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amines, and substituted indoles, which can have significant biological activities .
Scientific Research Applications
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and immune response . The compound’s methoxy group and pyrrolidine ring also contribute to its biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone that regulates sleep-wake cycles, also containing an indole moiety.
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Uniqueness
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is unique due to its combination of an indole moiety, a methoxy group, and a pyrrolidine ring, which together confer distinct biological activities and chemical properties .
Biological Activity
The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methylphenyl)pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione derivatives, which have garnered attention for their potential biological activities, particularly in oncology and immunology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.
This compound acts primarily as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme that plays a crucial role in the metabolism of tryptophan through the kynurenine pathway. The inhibition of IDO1 can enhance immune responses against tumors by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenines. This mechanism is particularly relevant in cancer therapy, where immune evasion is a significant hurdle .
Antitumor Activity
Research indicates that This compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The effectiveness of this compound has been evaluated using assays such as the MTT assay to determine cell viability and proliferation rates.
Cell Line | IC50 (µM) | Inhibition Rate (%) |
---|---|---|
NCI-H1975 | 15.6 | 90.3 |
A549 | >50 | <36.0 |
NCI-H460 | 0.297 | 96.7 |
Table 1: Antitumor activity of the compound against various cancer cell lines.
Immunomodulatory Effects
In addition to its direct antitumor effects, the compound has demonstrated immunomodulatory properties by enhancing T-cell proliferation and activity in the presence of tumor cells. This dual action—targeting both tumor cells and modulating immune responses—positions it as a promising candidate for combination therapies in cancer treatment .
Case Studies
Several studies have highlighted the therapeutic potential of pyrrolidine derivatives similar to our compound:
- Study on IDO Inhibition : A study published in 2015 reported that pyrrolidine derivatives effectively inhibited IDO1, leading to increased T-cell activity in murine models of cancer. The results suggested that these compounds could be developed into effective immunotherapeutics .
- Clinical Trials : Ongoing clinical trials are assessing the efficacy of IDO inhibitors in combination with checkpoint inhibitors for treating various malignancies. Preliminary results indicate enhanced survival rates and improved responses in patients receiving such combination therapies.
Properties
Molecular Formula |
C22H23N3O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-14-4-3-5-16(10-14)25-21(26)12-20(22(25)27)23-9-8-15-13-24-19-7-6-17(28-2)11-18(15)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3 |
InChI Key |
ACWYBBFFTQMMFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.